molecular formula C15H11BrFNO3 B2370196 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2-fluorobenzyl)oxime CAS No. 478078-92-1

6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2-fluorobenzyl)oxime

Cat. No.: B2370196
CAS No.: 478078-92-1
M. Wt: 352.159
InChI Key: DFZYGMGGCAMGER-CNHKJKLMSA-N
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Description

6-Bromo-1,3-benzodioxole-5-carbaldehyde O-(2-fluorobenzyl)oxime is a complex organic compound that features a brominated benzodioxole ring and a fluorobenzyl oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2-fluorobenzyl)oxime typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,3-benzodioxole-5-carbaldehyde O-(2-fluorobenzyl)oxime can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The oxime group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: 6-Bromo-1,3-benzodioxole-5-carboxylic acid.

    Reduction: 6-Bromo-1,3-benzodioxole-5-carbaldehyde O-(2-fluorobenzyl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-1,3-benzodioxole-5-carbaldehyde O-(2-fluorobenzyl)oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2-fluorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, while the brominated benzodioxole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,3-benzodioxole-5-carbaldehyde: Lacks the fluorobenzyl oxime group.

    6-Bromo-1,3-benzodioxole-5-carboxylic acid: An oxidized form of the aldehyde.

    6-Bromo-1,3-benzodioxole-5-carbaldehyde O-benzyl oxime: Similar structure but without the fluorine atom.

Uniqueness

The presence of both the brominated benzodioxole ring and the fluorobenzyl oxime group makes 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2-fluorobenzyl)oxime unique. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

(E)-1-(6-bromo-1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methoxy]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFNO3/c16-12-6-15-14(19-9-20-15)5-11(12)7-18-21-8-10-3-1-2-4-13(10)17/h1-7H,8-9H2/b18-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZYGMGGCAMGER-CNHKJKLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NOCC3=CC=CC=C3F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/OCC3=CC=CC=C3F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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